Bredinin Aglycone as a Direct IMPDH Inhibitor vs. Mizoribine Prodrug Requirement
Bredinin aglycone is the direct, active IMPDH inhibitor, while Mizoribine is a prodrug requiring intracellular phosphorylation to become active. This fundamental difference allows Bredinin aglycone to maintain cell growth inhibitory activity in azacitidine-resistant cell lines, a property not automatically shared by Mizoribine .
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Direct IMPDH inhibitor; maintains activity in azacitidine-resistant cells |
| Comparator Or Baseline | Mizoribine is a prodrug requiring phosphorylation |
| Quantified Difference | Qualitative difference in resistance profile |
| Conditions | Cell growth inhibition assays in azacitidine-resistant cell lines |
Why This Matters
This demonstrates a distinct resistance profile, making Bredinin aglycone the preferred choice for studies in resistant models or when a direct inhibitor is required.
